molecular formula C9H7IN2 B13042398 2-Iodo-1-phenyl-1H-imidazole CAS No. 49572-59-0

2-Iodo-1-phenyl-1H-imidazole

Katalognummer: B13042398
CAS-Nummer: 49572-59-0
Molekulargewicht: 270.07 g/mol
InChI-Schlüssel: UDESTHSCKVJTAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-1-phenyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-phenyl-1H-imidazole typically involves the iodination of 1-phenyl-1H-imidazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the imidazole ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 2-azido-1-phenyl-1H-imidazole or 2-thiocyanato-1-phenyl-1H-imidazole.

    Oxidation Products: Imidazole N-oxides.

    Coupling Products: Biaryl or alkyne-substituted imidazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Iodo-1-phenyl-1H-imidazole is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many bioactive molecules, including enzyme inhibitors and receptor antagonists.

Medicine: The compound’s derivatives are explored for their therapeutic potential. Imidazole-based drugs are known for their antifungal, antibacterial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the development of dyes and polymers.

Wirkmechanismus

The mechanism of action of 2-Iodo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, the imidazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity or alter its electronic properties, influencing its biological activity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

    1-Phenyl-1H-imidazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Bromo-1-phenyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    2-Chloro-1-phenyl-1H-imidazole: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness: 2-Iodo-1-phenyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine or chlorine make it particularly useful in certain synthetic applications, such as cross-coupling reactions.

Eigenschaften

CAS-Nummer

49572-59-0

Molekularformel

C9H7IN2

Molekulargewicht

270.07 g/mol

IUPAC-Name

2-iodo-1-phenylimidazole

InChI

InChI=1S/C9H7IN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H

InChI-Schlüssel

UDESTHSCKVJTAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=CN=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.